molecular formula C7H5ClINO2 B14786093 4-Amino-3-chloro-2-iodobenzoic acid

4-Amino-3-chloro-2-iodobenzoic acid

Cat. No.: B14786093
M. Wt: 297.48 g/mol
InChI Key: HCXHRFLYGZJLDW-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-2-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of amino, chloro, and iodo substituents on the benzene ring, making it a versatile intermediate in organic synthesis

Preparation Methods

The synthesis of 4-Amino-3-chloro-2-iodobenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 4-Amino-3-chlorobenzoic acid using iodine and an oxidizing agent such as sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Amino-3-chloro-2-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The presence of amino, chloro, and iodo groups makes it susceptible to nucleophilic and electrophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines and other derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki and Sonogashira couplings, forming biaryl and other complex structures.

Scientific Research Applications

4-Amino-3-chloro-2-iodobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-2-iodobenzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

4-Amino-3-chloro-2-iodobenzoic acid can be compared with other halogenated benzoic acids, such as:

    4-Amino-3-iodobenzoic acid: Lacks the chloro substituent, making it less versatile in certain synthetic applications.

    4-Chloro-2-iodobenzoic acid: Lacks the amino group, which may reduce its reactivity in certain biochemical assays.

    2-Iodobenzoic acid: Lacks both the amino and chloro groups, making it less reactive in substitution reactions.

The presence of multiple functional groups in this compound enhances its reactivity and versatility, making it a unique and valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H5ClINO2

Molecular Weight

297.48 g/mol

IUPAC Name

4-amino-3-chloro-2-iodobenzoic acid

InChI

InChI=1S/C7H5ClINO2/c8-5-4(10)2-1-3(6(5)9)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

HCXHRFLYGZJLDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)I)Cl)N

Origin of Product

United States

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